

Physicochemical Properties of 1-Acetyl-7-azaindole: A Technical Guide

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Compound of Interest

Compound Name: 1-Acetyl-7-azaindole

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Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of **1-Acetyl-7-azaindole**. Due to the limited availability of specific experimental data for this particular derivative, this document also includes data for the parent compound, 7-azaindole, and other closely related analogues to provide a comparative context for researchers. Furthermore, this guide outlines standardized experimental protocols for the determination of key physicochemical parameters and presents a representative signaling pathway to illustrate the potential biological relevance of 7-azaindole derivatives in drug discovery.

Introduction to 1-Acetyl-7-azaindole

1-Acetyl-7-azaindole belongs to the azaindole class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.^[1] The fusion of a pyridine and a pyrrole ring creates a scaffold that can be functionalized to modulate properties such as solubility, lipophilicity, and target binding.^[1] The addition of an acetyl group at the N-1 position of the 7-azaindole core can significantly influence its electronic properties and potential as a therapeutic agent. Azaindole derivatives have been extensively investigated as kinase inhibitors, demonstrating their potential in the development of targeted cancer therapies.^[2]

Physicochemical Data

Quantitative data for **1-Acetyl-7-azaindole** is not readily available in the public domain. The following tables summarize the available physicochemical data for the parent compound, 7-azaindole, and a related positional isomer, 3-Acetyl-7-azaindole, to serve as a reference.

Table 1: Physicochemical Properties of 7-Azaindole (CAS: 271-63-6)

Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₂	[3]
Molecular Weight	118.14 g/mol	[3][4]
Melting Point	105-107 °C	[4][5]
Boiling Point	270 °C at 755 Torr	[6]
pKa	7.69 ± 0.20 (Predicted)	[7]
logP	1.18760	[8]
Water Solubility	Slightly soluble	[8]
Solubility in other solvents	Soluble in Methanol, Chloroform, N,N- Dimethylformamide	[6][7][8]

Table 2: Physicochemical Properties of 3-Acetyl-7-azaindole (CAS: 83393-46-8)

Property	Value	Source
Molecular Formula	C ₉ H ₈ N ₂ O	[9]
Molecular Weight	160.17 g/mol	[9]
Physical Description	Solid	[9]
Density	1.265 g/cm ³	[9]

Experimental Protocols

The following are generalized experimental protocols that can be employed to determine the physicochemical properties of **1-Acetyl-7-azaindole**.

Determination of Melting Point

A calibrated digital melting point apparatus can be used for this determination.

Methodology:

- A small, dry sample of **1-Acetyl-7-azaindole** is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate (e.g., 2 °C/minute) close to the expected melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Solubility

The equilibrium solubility method can be utilized to determine the solubility of the compound in various solvents.

Methodology:

- An excess amount of **1-Acetyl-7-azaindole** is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
- The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is filtered to remove the undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa).

Methodology:

- A known concentration of **1-Acetyl-7-azaindole** is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is a classical approach for determining the logP value.

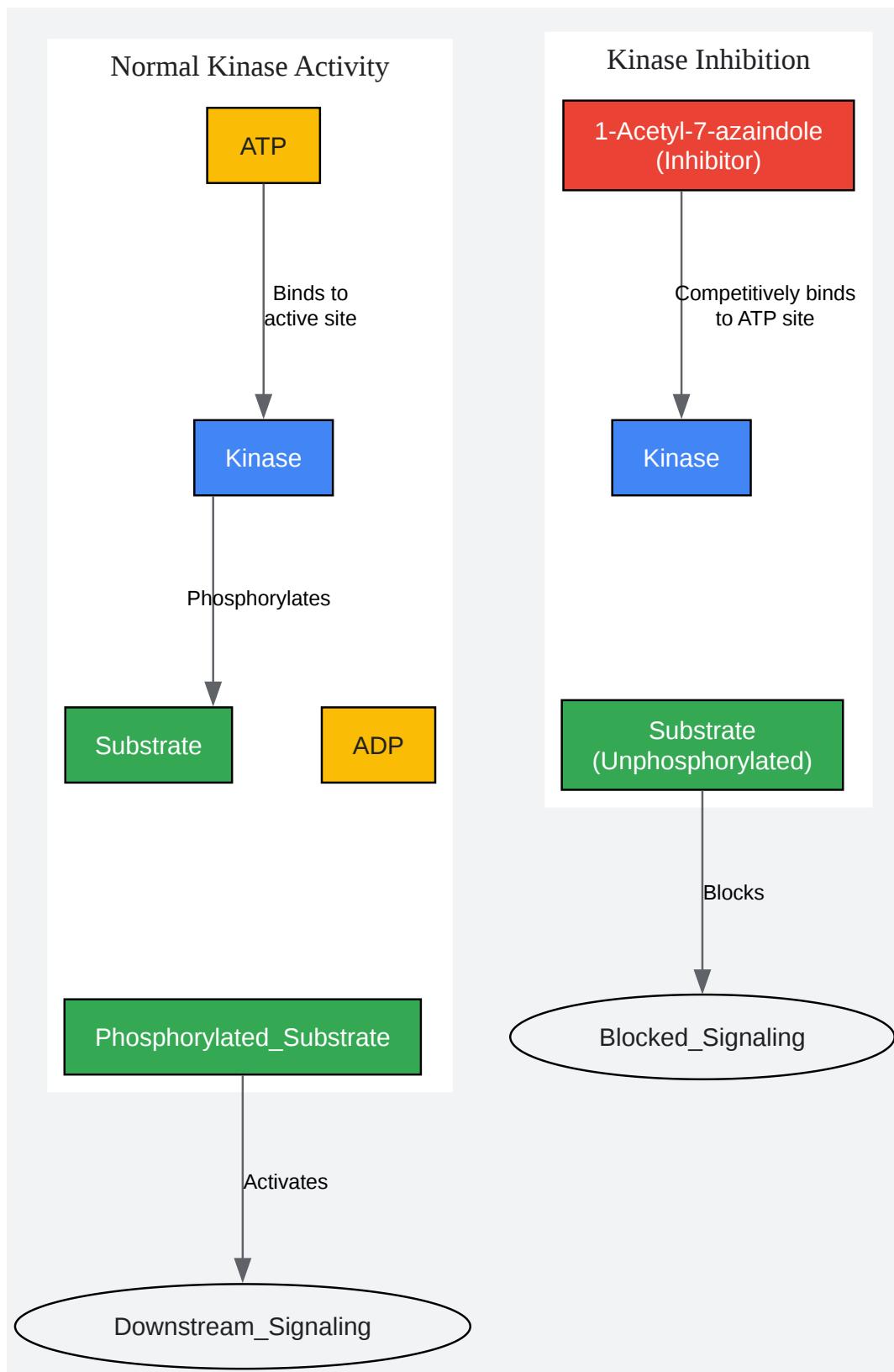
Methodology:

- A solution of **1-Acetyl-7-azaindole** is prepared in a biphasic system of n-octanol and water.
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
- The phases are separated by centrifugation.
- The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical method (e.g., HPLC-UV).
- The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathway

While specific signaling pathways involving **1-Acetyl-7-azaindole** have not been detailed in the literature, the 7-azaindole scaffold is a well-established hinge-binding motif for various protein kinases.^[1] Derivatives of 7-azaindole have been developed as potent inhibitors of kinases involved in oncogenic signaling pathways.

Below is a generalized diagram illustrating the mechanism of action of a 7-azaindole-based kinase inhibitor.



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Caption: Generalized kinase inhibition by a 7-azaindole derivative.

Conclusion

1-Acetyl-7-azaindole is a compound of significant interest for drug discovery, particularly in the area of kinase inhibition. While specific experimental data on its physicochemical properties are sparse, the data available for the parent 7-azaindole and related analogues provide a valuable starting point for research and development. The experimental protocols outlined in this guide offer a framework for the systematic characterization of this and other novel compounds. Further investigation into the biological activities of **1-Acetyl-7-azaindole** is warranted to fully elucidate its therapeutic potential.

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